Cas no 2679930-30-2 (ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate)
ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate Chemical and Physical Properties
Names and Identifiers
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- EN300-28278515
- ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate
- 2679930-30-2
- ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate
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- Inchi: 1S/C10H19NO4S/c1-5-14-8(12)7(11)6-16-9(13)15-10(2,3)4/h7H,5-6,11H2,1-4H3/t7-/m0/s1
- InChI Key: CFFNEDUJGLQPAW-ZETCQYMHSA-N
- SMILES: S(C(=O)OC(C)(C)C)C[C@@H](C(=O)OCC)N
Computed Properties
- Exact Mass: 249.10347926g/mol
- Monoisotopic Mass: 249.10347926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 8
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 104Ų
ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28278515-0.05g |
ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate |
2679930-30-2 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
| Enamine | EN300-28278515-0.1g |
ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate |
2679930-30-2 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
| Enamine | EN300-28278515-0.25g |
ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate |
2679930-30-2 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
| Enamine | EN300-28278515-0.5g |
ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate |
2679930-30-2 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
| Enamine | EN300-28278515-1.0g |
ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate |
2679930-30-2 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
| Enamine | EN300-28278515-2.5g |
ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate |
2679930-30-2 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
| Enamine | EN300-28278515-5.0g |
ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate |
2679930-30-2 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
| Enamine | EN300-28278515-10.0g |
ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate |
2679930-30-2 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 | |
| Enamine | EN300-28278515-1g |
ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate |
2679930-30-2 | 1g |
$671.0 | 2023-09-09 | ||
| Enamine | EN300-28278515-5g |
ethyl (2R)-2-amino-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoate |
2679930-30-2 | 5g |
$1945.0 | 2023-09-09 |
ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
Additional information on ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate
Comprehensive Overview of Ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate (CAS No. 2679930-30-2)
Ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate (CAS No. 2679930-30-2) is a specialized chiral compound widely utilized in pharmaceutical research, peptide synthesis, and asymmetric catalysis. Its unique structure, featuring a tert-butoxycarbonyl (Boc)-protected thiol group and an ethyl ester moiety, makes it a valuable intermediate for designing bioactive molecules. The compound's R-configuration at the alpha-carbon is particularly significant for enantioselective applications, aligning with the growing demand for stereochemically pure APIs (Active Pharmaceutical Ingredients). Researchers frequently search for "Boc-protected cysteine derivatives" or "chiral thiol building blocks," reflecting its relevance in drug discovery.
In recent years, the compound has gained attention due to its role in protease inhibitor development and peptide-based therapeutics, areas experiencing exponential growth amid the rise of targeted therapies. Its sulfanylpropanoate backbone is instrumental in creating disulfide bridges, a critical feature in stabilizing peptide structures. Queries like "how to synthesize Boc-SH protected amino acids" or "applications of chiral ethyl esters in medicinal chemistry" highlight its practical importance. Furthermore, the tert-butoxycarbonyl group offers orthogonal protection compatibility, a hot topic in multistep synthetic routes.
The compound's stability under mild conditions and solubility in organic solvents like DCM or THF make it a preferred choice for solid-phase peptide synthesis (SPPS). With the pharmaceutical industry increasingly adopting green chemistry principles, researchers are exploring its use in solvent-free reactions or catalytic transformations, addressing trends like "sustainable peptide synthesis." Analytical techniques such as HPLC and NMR are routinely employed to verify its purity and stereochemical integrity, ensuring compliance with stringent regulatory standards.
Beyond pharmaceuticals, ethyl (2R)-2-amino-3-{(tert-butoxy)carbonylsulfanyl}propanoate finds niche applications in material science, particularly in designing self-assembling monolayers (SAMs) for biosensors. Its thiol group enables gold-surface modifications, a technique pivotal in nanotechnology and diagnostic devices. Searches for "thiol-functionalized chiral compounds" or "Boc-thiol applications in nanotechnology" underscore its interdisciplinary appeal. As the demand for precision medicine and advanced materials grows, this compound’s versatility positions it as a key player in innovation-driven sectors.
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